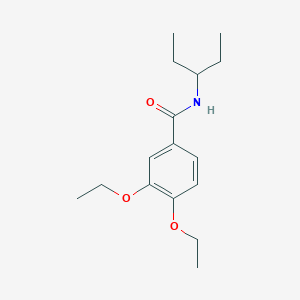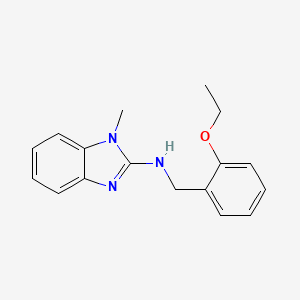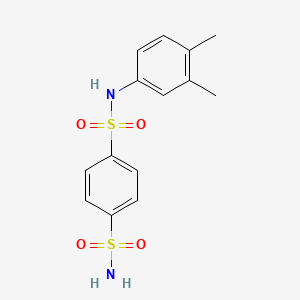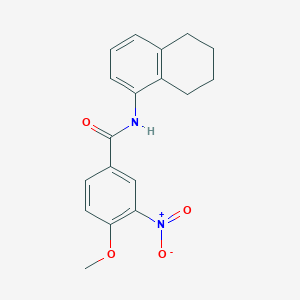
3,4-diethoxy-N-(1-ethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(1-ethylpropyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents worldwide. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and biting flies. In
Mécanisme D'action
The exact mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not fully understood. It is believed that 3,4-diethoxy-N-(1-ethylpropyl)benzamide works by interfering with the insects' ability to detect the presence of humans or other animals. 3,4-diethoxy-N-(1-ethylpropyl)benzamide may also affect the insects' feeding behavior, making them less likely to bite. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has been shown to be effective at repelling insects for several hours after application.
Biochemical and Physiological Effects:
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that 3,4-diethoxy-N-(1-ethylpropyl)benzamide may have negative effects on the nervous system, particularly in children. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has also been shown to have some environmental effects, such as toxicity to aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-diethoxy-N-(1-ethylpropyl)benzamide is a widely used insect repellent that is readily available and relatively inexpensive. It has been extensively studied and is known to be effective against a wide range of insects. However, 3,4-diethoxy-N-(1-ethylpropyl)benzamide is not effective against all insects, and some insects may develop resistance to 3,4-diethoxy-N-(1-ethylpropyl)benzamide over time. Additionally, 3,4-diethoxy-N-(1-ethylpropyl)benzamide may have negative effects on some animals and the environment, which should be taken into consideration when conducting experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding 3,4-diethoxy-N-(1-ethylpropyl)benzamide. One area is the development of new insect repellents that are more effective and have fewer negative effects on the environment. Another area is the investigation of the long-term effects of 3,4-diethoxy-N-(1-ethylpropyl)benzamide exposure on humans and animals. Additionally, more research is needed to understand the mechanism of action of 3,4-diethoxy-N-(1-ethylpropyl)benzamide and how it affects different insects. Finally, there is a need for more research on the effectiveness of 3,4-diethoxy-N-(1-ethylpropyl)benzamide against emerging insect-borne diseases.
Méthodes De Synthèse
3,4-diethoxy-N-(1-ethylpropyl)benzamide is synthesized through a multi-step chemical process that involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-ethylpropyl)amine. The final product is a white crystalline powder that is soluble in most organic solvents.
Applications De Recherche Scientifique
3,4-diethoxy-N-(1-ethylpropyl)benzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. 3,4-diethoxy-N-(1-ethylpropyl)benzamide is also effective at repelling insects that carry diseases such as malaria, dengue fever, and Zika virus. 3,4-diethoxy-N-(1-ethylpropyl)benzamide has been used in many scientific studies to investigate the behavior and physiology of insects, as well as the effectiveness of different insect repellents.
Propriétés
IUPAC Name |
3,4-diethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-5-13(6-2)17-16(18)12-9-10-14(19-7-3)15(11-12)20-8-4/h9-11,13H,5-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSGALYTDZGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-(pentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)



![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)

